3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine
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Overview
Description
MK-801 is a well-known non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which has been extensively studied for its effects on cognitive functions and its potential as a model for various neurological disorders . The azido modification in 3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine introduces an azide group, which can be useful for various bioorthogonal labeling and functionalization applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine typically involves the introduction of an azide group into the MK-801 molecule. One common method is the reaction of MK-801 with sodium azide (NaN3) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the azidation process .
Industrial Production Methods: This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle azide compounds, which can be potentially explosive .
Chemical Reactions Analysis
Types of Reactions: 3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN3), dimethyl sulfoxide (DMSO), acetonitrile.
Reduction Reactions: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Cycloaddition Reactions: Copper sulfate (CuSO4), sodium ascorbate, alkyne-containing compounds.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of MK-801.
Reduction Reactions: 3-Amino-MK 801.
Cycloaddition Reactions: Triazole derivatives of MK-801.
Scientific Research Applications
3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine is similar to that of MK-801. It acts as a non-competitive antagonist of the NMDA receptor, blocking the ion channel and preventing the influx of calcium ions. This inhibition can modulate synaptic plasticity and neurotransmission, which are crucial for cognitive functions and memory formation . The azide group in this compound allows for additional functionalization, enabling researchers to study its interactions and effects in more detail .
Comparison with Similar Compounds
MK-801 (Dizocilpine): The parent compound, known for its NMDA receptor antagonism and use in neurological research.
Ketamine: Another NMDA receptor antagonist with anesthetic and antidepressant properties.
Phencyclidine (PCP): A dissociative drug that also acts on NMDA receptors.
Uniqueness of 3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine: The azide modification in this compound provides unique opportunities for bioorthogonal chemistry, allowing for specific labeling and functionalization that are not possible with the parent compound . This makes it a valuable tool for advanced research applications in chemistry, biology, and medicine.
Properties
CAS No. |
127627-58-1 |
---|---|
Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
(1R,9S)-4-azido-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C16H14N4/c1-16-13-5-3-2-4-12(13)15(18-16)8-10-6-7-11(19-20-17)9-14(10)16/h2-7,9,15,18H,8H2,1H3/t15-,16-/m0/s1 |
InChI Key |
ZXRNPVOTFWAJGE-HOTGVXAUSA-N |
SMILES |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)N=[N+]=[N-] |
Isomeric SMILES |
C[C@@]12C3=CC=CC=C3[C@@H](N1)CC4=C2C=C(C=C4)N=[N+]=[N-] |
Canonical SMILES |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)N=[N+]=[N-] |
Synonyms |
3-azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine 3-azido-MK 801 |
Origin of Product |
United States |
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